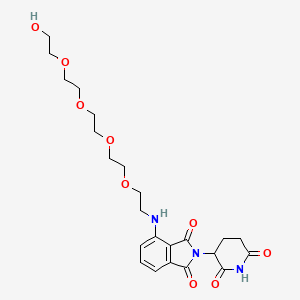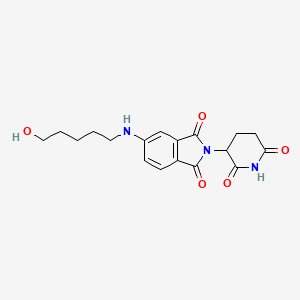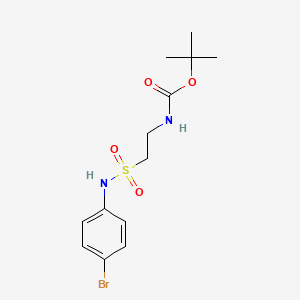
tert-Butyl (2-(N-(4-bromophenyl)sulfamoyl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(N-(4-bromophenyl)sulfamoyl)ethyl)carbamate is a chemical compound with the molecular formula C13H19BrN2O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a sulfamoyl group, making it a versatile molecule for research and industrial purposes .
Métodos De Preparación
The synthesis of tert-Butyl (2-(N-(4-bromophenyl)sulfamoyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
tert-Butyl (2-(N-(4-bromophenyl)sulfamoyl)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.
Coupling Reactions: It serves as an ideal substrate for Suzuki coupling reactions, forming biaryls via reaction with boronic acids.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl (2-(N-(4-bromophenyl)sulfamoyl)ethyl)carbamate has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(N-(4-bromophenyl)sulfamoyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl group can form strong interactions with active sites, inhibiting the activity of target enzymes. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
tert-Butyl (2-(N-(4-bromophenyl)sulfamoyl)ethyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(4-bromophenyl)carbamate: Similar in structure but lacks the sulfamoyl group, making it less versatile in certain reactions.
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Contains additional halogen atoms, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, providing a balance of reactivity and stability that is advantageous for various applications.
Propiedades
Fórmula molecular |
C13H19BrN2O4S |
|---|---|
Peso molecular |
379.27 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[(4-bromophenyl)sulfamoyl]ethyl]carbamate |
InChI |
InChI=1S/C13H19BrN2O4S/c1-13(2,3)20-12(17)15-8-9-21(18,19)16-11-6-4-10(14)5-7-11/h4-7,16H,8-9H2,1-3H3,(H,15,17) |
Clave InChI |
VAXIATGIWZGUHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCS(=O)(=O)NC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


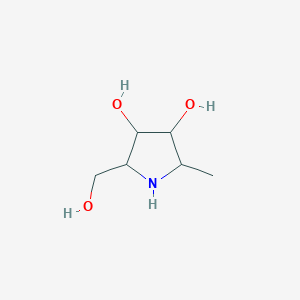
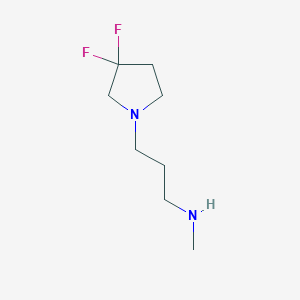
![[(E)-octadec-9-enyl] tetradecanoate](/img/structure/B14765335.png)
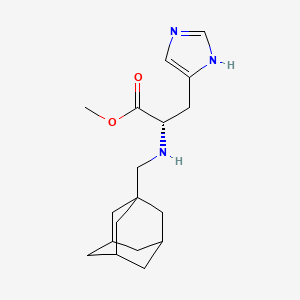
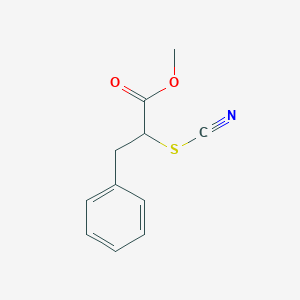

![2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester](/img/structure/B14765357.png)

![4-[[3,6-Bis(4-methoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14765377.png)


